molecular formula C24H19NO5 B2846236 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923257-04-9

3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2846236
CAS RN: 923257-04-9
M. Wt: 401.418
InChI Key: BVFSTSMVGMSPPV-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a benzamide derivative with methoxy groups and a chromenone structure. Benzamides are a class of compounds containing a carboxamido group (CONH2) attached to a benzene ring . Methoxy groups (-OCH3) are ether functional groups, and chromenones are a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene rings of the benzamide and chromenone structures, along with the ether linkages of the methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Antioxidant Activity A study by Demir et al. (2015) explored the molecular structure of a related compound, revealing its crystallization in a triclinic system and its antioxidant properties determined through DPPH free radical scavenging test. The research utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation, underscoring the compound's potential in antioxidant applications (Demir et al., 2015).

Antibacterial Effects Behrami and Dobroshi (2019) reported on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity against several strains of bacteria. This study highlights the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Cytotoxic Activity and Drug Design El Gaafary et al. (2021) synthesized a compound exhibiting promising cytotoxic activities against human cancer cell lines. Their findings indicate the potential use of such compounds in cancer treatment, supported by DFT studies and molecular docking (El Gaafary et al., 2021).

Photochemical Synthesis Dalal et al. (2017) described the photo-reorganization of certain chromenones, leading to the formation of angular pentacyclic compounds. This study provides insights into green and convenient synthesis methods for creating complex organic structures (Dalal et al., 2017).

Corrosion Inhibition Mishra et al. (2018) investigated the role of N-Phenyl-benzamide derivatives in inhibiting the acidic corrosion of mild steel. Their study demonstrated the impact of substituents on inhibition efficiency, showcasing the application of such compounds in corrosion protection (Mishra et al., 2018).

Safety and Hazards

As with any chemical compound, handling “3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to prevent the dispersion of dust .

properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-18-9-6-15(7-10-18)23-14-21(26)20-13-17(8-11-22(20)30-23)25-24(27)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSTSMVGMSPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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